chemical properties of (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine
chemical properties of (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine
The following technical guide details the chemical properties, synthesis, and applications of (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine , a high-value chiral scaffold in medicinal chemistry.
Executive Summary
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine is a bifunctional, chiral heterocyclic building block characterized by a pyrrolidine ring with a defined (3R) stereocenter and an exocyclic ethylamine chain protected by a tert-butoxycarbonyl (Boc) group.[1] This scaffold is a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Premafloxacin ) and is widely utilized in fragment-based drug discovery (FBDD) to introduce conformational rigidity and solubility.
Its value lies in its orthogonal reactivity : the secondary pyrrolidine amine is available for immediate functionalization (alkylation, acylation), while the primary amine on the side chain remains masked by the acid-labile Boc group, allowing for controlled, stepwise molecular assembly.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This molecule possesses two chiral centers: one fixed on the pyrrolidine ring at C3 (R), and one variable on the exocyclic ethyl chain at C1' (resulting in (1'R) or (1'S) diastereomers).
Identity Matrix[8]
| Property | Detail |
| IUPAC Name | tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]ethyl]carbamate |
| Common Name | (3R)-3-(1-(Boc-amino)ethyl)pyrrolidine |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 143444-84-2 (for (3R, 1'R) isomer) Specific Isomer dependent (See Section 3) |
| SMILES | CC(C)(C)OC(=O)NC(C)[C@@H]1CCNC1 |
| Appearance | Viscous colorless to pale yellow oil or low-melting waxy solid |
Physicochemical Parameters[2][5][10]
| Parameter | Value (Predicted/Experimental) | Significance |
| pKa (Pyrrolidine NH) | ~10.5 - 11.0 | Highly basic; exists as a cation at physiological pH unless functionalized. |
| pKa (Boc-NH) | ~12.0 (Weakly acidic) | Non-reactive under standard basic coupling conditions. |
| LogP | ~1.3 | Moderate lipophilicity; suitable for CNS-penetrant drug design. |
| Solubility | High in DCM, MeOH, EtOAc, DMSO. | Soluble in water at low pH (protonated form). |
Stereochemical Analysis
The biological activity of drugs derived from this scaffold often depends strictly on the stereochemistry of the exocyclic carbon.
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(3R, 1'S)-Isomer: This specific diastereomer is the key intermediate for Premafloxacin (U-95376), a veterinary fluoroquinolone. The spatial arrangement of the methyl group on the ethyl chain dictates binding affinity in the bacterial DNA gyrase active site.
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(3R, 1'R)-Isomer: Often used in structure-activity relationship (SAR) studies to probe the stereochemical requirements of a binding pocket.
Note on Nomenclature: When sourcing this material, researchers must verify whether the product is a single diastereomer (e.g., anti or syn) or a mixture. The designation "(3R)" fixes the ring, but "1-(Boc-amino)ethyl" implies a new chiral center that must be defined.
Synthetic Routes & Manufacturing[11]
Access to this scaffold typically involves constructing the pyrrolidine ring or functionalizing an existing chiral pool precursor.
Route A: From (R)-3-Acetyl-1-benzylpyrrolidine (Reductive Amination)
This is the most common industrial route, allowing for the generation of the ethylamine side chain.
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Starting Material: (R)-1-benzyl-3-acetylpyrrolidine.
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Oximation: Reaction with hydroxylamine to form the oxime.
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Reduction: Catalytic hydrogenation (e.g., Raney Ni or Pd/C) or hydride reduction (LiAlH₄) converts the oxime to the primary amine.
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Stereocontrol: This step often produces a mixture of (1'R) and (1'S) diastereomers, which must be separated via chiral resolution (e.g., using tartaric acid) or chromatography.
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Boc Protection: Selective protection of the primary amine using Boc₂O.
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Debenzylation: Hydrogenolysis (Pd/C, H₂) removes the benzyl group to yield the free pyrrolidine.
Route B: Asymmetric Michael Addition (Stereoselective)
For high enantiopurity (specifically for the Premafloxacin intermediate), a stereoselective route is preferred.
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Michael Addition: Addition of a chiral amine (e.g., (S)-α-methylbenzylamine) to an unsaturated ester/ketone precursor.
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Cyclization: Ring closure to form the pyrrolidine core with the stereocenters established.
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Functional Group Manipulation: Conversion of the side chain to the Boc-protected amine.
Synthesis Workflow Diagram
Figure 1: General synthetic pathway from acetyl-pyrrolidine precursor to the target scaffold.
Reactivity & Derivatization Strategies
The scaffold's utility stems from its ability to undergo orthogonal deprotection and functionalization.
Orthogonal Reactivity Map[8]
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Pyrrolidine Nitrogen (Secondary Amine):
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Nucleophilicity: High. Reacts readily with alkyl halides, acid chlorides, and sulfonyl chlorides.
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Reductive Amination: Can be coupled with aldehydes/ketones using NaBH(OAc)₃.
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SNAr Reactions: Displaces halogens on heteroaromatic rings (e.g., chloropyrimidines, fluoroquinolones).
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-
Boc-Amino Group (Carbamate):
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Stability: Stable to basic conditions, nucleophiles, and catalytic hydrogenation.
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Deprotection: Cleaved by strong acids (TFA/DCM or 4M HCl/Dioxane) to liberate the primary amine.
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Application: Serves as a "masked" amine to prevent side reactions during the functionalization of the pyrrolidine ring.
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Experimental Protocol: Selective N-Alkylation
To attach the scaffold to a fluoroquinolone core (e.g., Premafloxacin synthesis).
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Reagents: Fluoroquinolone core (with F/Cl leaving group), (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine (1.1 eq), Et₃N (2.0 eq), Acetonitrile.
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Conditions: Reflux at 80°C for 4–12 hours.
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Workup: Evaporate solvent, dissolve in DCM, wash with water/brine.[2]
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Observation: The pyrrolidine nitrogen selectively displaces the halogen due to its higher nucleophilicity compared to the Boc-protected nitrogen.
Figure 2: Orthogonal reactivity profile showing selective pathways for derivatization.
Applications in Drug Discovery[3][6][8][11][13]
Antibacterials (Fluoroquinolones)
The most prominent application is in the synthesis of Premafloxacin . The (3R)-pyrrolidine ring with the (1S)-aminoethyl side chain enhances the drug's spectrum of activity against Gram-positive bacteria and improves pharmacokinetic properties (half-life and bioavailability) compared to simple piperazine analogs.
Fragment-Based Drug Discovery (FBDD)
This scaffold is used to construct libraries of "rigidified" diamines.
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Conformational Restriction: The pyrrolidine ring locks the nitrogen vectors, reducing the entropic cost of binding to protein targets (e.g., GPCRs, Kinases).
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Solubility: The aliphatic amine (once deprotected) provides a solubilizing handle, crucial for improving the physicochemical profile of lipophilic drug candidates.
Handling & Safety
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.
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Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
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Stability: The Boc group is thermally stable up to ~150°C but hydrolyzes rapidly in acidic media. Avoid contact with strong acids unless deprotection is intended.
References
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Synthesis of Premafloxacin Intermediate: Fleck, T. J., et al. "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine."[3] Journal of Organic Chemistry, 2003, 68(25), 9612-9617.[3] Link
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Pyrrolidine Scaffolds in Drug Discovery: Carbone, A., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021, 379,[4] 34. Link
- General Boc-Protection Protocols: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.
- Fluoroquinolone SAR: Brighty, K. E., & Gootz, T. D. "The Chemistry and Biological Profile of Trovafloxacin." Journal of Antimicrobial Chemotherapy, 1997, 39(Suppl B), 1-14.
